molecular formula C11H13ClO5S B6614292 methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate CAS No. 1154326-68-7

methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate

Cat. No.: B6614292
CAS No.: 1154326-68-7
M. Wt: 292.74 g/mol
InChI Key: JKZGJYVQJPMBGR-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group and a propan-2-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with methyl 4-hydroxybenzoate.

    Chlorosulfonylation: The hydroxyl group is converted to a chlorosulfonyl group using chlorosulfonic acid under controlled conditions.

    Etherification: The resulting intermediate is then reacted with isopropyl alcohol in the presence of a suitable base to introduce the propan-2-yloxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and equipment to handle the chlorosulfonylation and etherification steps efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Sulfone Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Reagent in Chemical Reactions: Employed as a reagent in specific chemical transformations due to its reactive chlorosulfonyl group.

Biology and Medicine:

    Drug Development: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Utilized in studies involving enzyme inhibition and protein modification.

Industry:

    Polymer Chemistry: Used in the synthesis of specialty polymers with unique properties.

    Material Science: Employed in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, leading to changes in their activity or function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.

Comparison with Similar Compounds

    Methyl 4-(chlorosulfonyl)benzoate: Lacks the propan-2-yloxy group, making it less versatile in certain applications.

    Methyl 3-(sulfonyl)-4-(propan-2-yloxy)benzoate: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group, leading to different reactivity.

Uniqueness: Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is unique due to the presence of both the chlorosulfonyl and propan-2-yloxy groups, which confer distinct reactivity and versatility. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO5S/c1-7(2)17-9-5-4-8(11(13)16-3)6-10(9)18(12,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZGJYVQJPMBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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